molecular formula C9H10ClNOS B14050773 1-(2-Amino-3-mercaptophenyl)-2-chloropropan-1-one

1-(2-Amino-3-mercaptophenyl)-2-chloropropan-1-one

Cat. No.: B14050773
M. Wt: 215.70 g/mol
InChI Key: BJTXEDHNNMQXOS-UHFFFAOYSA-N
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Description

1-(2-Amino-3-mercaptophenyl)-2-chloropropan-1-one is an organic compound with the molecular formula C9H10ClNOS This compound is characterized by the presence of an amino group, a mercapto group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3-mercaptophenyl)-2-chloropropan-1-one typically involves the reaction of 2-amino-3-mercaptophenol with 2-chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-mercaptophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

1-(2-Amino-3-mercaptophenyl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-mercaptophenyl)-2-chloropropan-1-one involves its interaction with various molecular targets. The amino and mercapto groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloropropanone moiety can also participate in alkylation reactions, modifying the structure and function of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-3-mercaptophenyl)-1-chloropropan-2-one
  • 1-(2-Amino-3-mercaptophenyl)-3-chloropropan-2-one
  • 4-Amino-5-mercapto[1,2,4]triazole

Comparison

1-(2-Amino-3-mercaptophenyl)-2-chloropropan-1-one is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of nucleophilicity and electrophilicity, making it a versatile intermediate in synthetic chemistry and a valuable tool in biological research.

Properties

Molecular Formula

C9H10ClNOS

Molecular Weight

215.70 g/mol

IUPAC Name

1-(2-amino-3-sulfanylphenyl)-2-chloropropan-1-one

InChI

InChI=1S/C9H10ClNOS/c1-5(10)9(12)6-3-2-4-7(13)8(6)11/h2-5,13H,11H2,1H3

InChI Key

BJTXEDHNNMQXOS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C(=CC=C1)S)N)Cl

Origin of Product

United States

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